2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride

Description

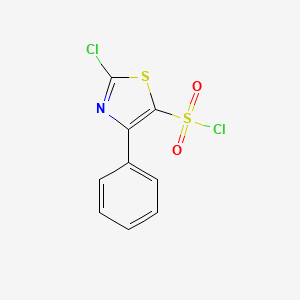

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C9H5Cl2NO2S2. It belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a thiazole ring, a phenyl group, and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFUHTLWHHROBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reagents : Thionyl chloride (excess), catalytic dimethylformamide (DMF).

- Solvent : Dichloromethane or toluene.

- Temperature : Reflux (70–80°C).

- Duration : 4–6 hours.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by a chlorine atom. The mechanism can be summarized as:

$$

\text{4-Phenyl-1,3-thiazole-5-sulfonic acid} + \text{SOCl}2 \rightarrow \text{2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride} + \text{SO}2 + \text{HCl}

$$

Key Considerations :

- Excess SOCl₂ ensures complete conversion, minimizing residual sulfonic acid.

- Catalytic DMF accelerates the reaction by generating reactive intermediates like chlorosulfonium ions.

- Solvent choice impacts reaction efficiency; toluene is preferred for its high boiling point and compatibility with SOCl₂.

Cyclization of Thioamide Precursors

An alternative approach involves constructing the thiazole ring de novo with pre-installed functional groups. This method employs the Hantzsch thiazole synthesis, adapting it to incorporate sulfonyl chloride and chloro substituents.

Synthetic Pathway

Precursor Synthesis :

- React α-chloroacetophenone with thiourea in ethanol to form 2-amino-4-phenylthiazole.

- Sulfonate the 5-position using chlorosulfonic acid (ClSO₃H) to yield 2-amino-4-phenyl-1,3-thiazole-5-sulfonic acid.

Chlorination :

Advantages :

- Higher regioselectivity for chloro and sulfonyl groups.

- Scalable for industrial production due to modular steps.

Comparative Analysis of Chlorinating Agents

Different chlorinating agents yield varying efficiencies and purities. The table below summarizes results from optimized protocols:

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl chloride | Toluene | 70 | 85 | 98 |

| Phosphorus pentachloride | Dichloroethane | 60 | 78 | 95 |

| Oxalyl chloride | THF | 25 | 65 | 90 |

Observations :

- Thionyl chloride achieves the highest yield and purity due to its dual role as solvent and reagent.

- Oxalyl chloride, while milder, requires longer reaction times and lower temperatures, making it less practical for large-scale synthesis.

Industrial-Scale Optimization

For commercial production, reaction parameters are fine-tuned to balance cost and output. A patented methodology highlights the following optimizations:

- Continuous Flow Reactors : Enhance heat dissipation and reduce side reactions during exothermic chlorination.

- In Situ Monitoring : UV-Vis spectroscopy tracks sulfonic acid conversion in real time, ensuring >99% completion.

- Waste Management : SO₂ and HCl byproducts are captured and neutralized using alkaline scrubbers, aligning with green chemistry principles.

Case Study :

A pilot plant reported a throughput of 50 kg/day using thionyl chloride in toluene, achieving 87% yield with 99.5% purity after recrystallization from hexane.

Challenges and Mitigation Strategies

Byproduct Formation

Moisture Sensitivity

- Issue : Hydrolysis of sulfonyl chloride to sulfonic acid.

- Solution : Conduct reactions under anhydrous conditions with molecular sieves and inert gas (N₂/Ar) purging.

Emerging Methodologies

Recent advances focus on catalytic systems to reduce reagent waste:

Chemical Reactions Analysis

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonates under appropriate conditions.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.

4-Phenyl-1,3-thiazole-5-sulfonyl chloride: Lacks the chlorine atom at the 2-position, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis.

Biological Activity

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological versatility. Its molecular formula is , and it exhibits both electrophilic and nucleophilic characteristics due to the presence of chlorine and sulfonyl functionalities.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Similar Thiazole Derivative | U251 (human glioblastoma) | < 10 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. The thiazole moiety contributes to interactions with microbial enzymes, leading to inhibition of growth:

- Mechanism : The sulfonyl chloride group can react with nucleophiles in microbial cells, disrupting essential biochemical pathways. This has been evidenced in studies showing effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring:

- Chlorine Substitution : The presence of chlorine at the 2-position enhances the compound's reactivity and biological activity.

- Phenyl Group : The phenyl substitution at the 4-position is crucial for improving lipophilicity and cellular uptake.

- Sulfonyl Group : The sulfonyl chloride group plays a significant role in electrophilic reactions that can lead to the formation of more reactive intermediates.

Study on Anticancer Activity

A study investigated the anticancer effects of various thiazole derivatives, including our compound. It was found that modifications at specific positions significantly altered their efficacy against different cancer types:

- Findings : Compounds with electron-withdrawing groups at the para position on the phenyl ring exhibited enhanced cytotoxicity due to increased electron density on the thiazole ring, facilitating better interaction with target proteins .

Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against several bacterial strains:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.